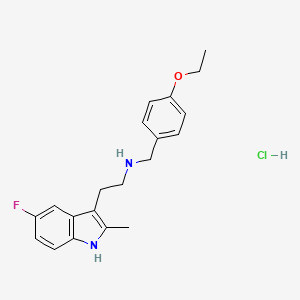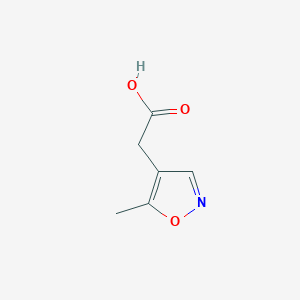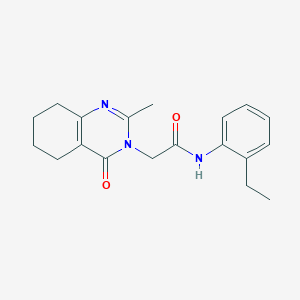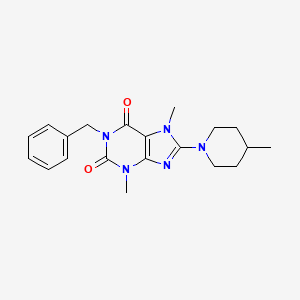
6-(Trifluoromethyl)isoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline carboxylic acids are aromatic heterocyclic compounds that contain an isoquinoline moiety . They are important in medicinal chemistry and have been used as building blocks in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of isoquinoline carboxylic acids consists of a benzene ring fused to a pyridine ring . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry, known for its ability to modify the chemical properties of molecules.Aplicaciones Científicas De Investigación
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including 6-(Trifluoromethyl)isoquinoline-4-carboxylic acid, are a crucial class of chemical compounds with diverse biological potentials. These compounds are known for their various pharmacological activities, such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. Their wide range of biological activities makes them promising candidates for pharmacotherapeutic applications, offering a foundation for developing novel low-molecular-weight inhibitors for various diseases (Danao et al., 2021).
Natural Isoquinoline N-oxide Alkaloids and SAR Activities
Research on natural isoquinoline N-oxide alkaloids derived from different plant species has revealed more than 200 biologically active compounds with confirmed antimicrobial, antibacterial, antitumor, and other activities. These findings underscore the role of isoquinoline N-oxides alkaloids as a significant source of leads for drug discovery. The structural, origin, and biological activities of these compounds, along with predictions of new possible applications through structure-activity relationship (SAR) activities, emphasize their potential in medicinal chemistry and drug development (Dembitsky et al., 2015).
Synthetic Applications and Radical Cyclizations
The control of regiochemistry in radical cyclizations involving isoquinoline derivatives is pivotal for the synthesis of physiologically active compounds. These cyclizations are instrumental in creating carbo- and heterocyclic compounds, including natural products. The studies highlight the factors determining the course of radical cyclizations and their applications in synthesizing therapeutically important materials, offering insights into the synthetic versatility of isoquinoline derivatives for medical applications (Ishibashi & Tamura, 2004).
Mecanismo De Acción
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)isoquinoline-4-carboxylic acid . These factors could include pH, temperature, and the presence of other compounds or enzymes that could interact with 6-(Trifluoromethyl)isoquinoline-4-carboxylic acid .
Propiedades
IUPAC Name |
6-(trifluoromethyl)isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-1-6-4-15-5-9(10(16)17)8(6)3-7/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUZAYZWRGGALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2613747.png)

![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2613749.png)


![7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2613756.png)
![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2613757.png)


![tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B2613761.png)


![(Z)-2,5-dichloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613767.png)